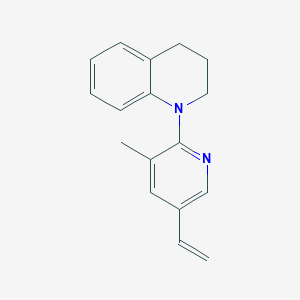

1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C17H18N2 |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

1-(5-ethenyl-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C17H18N2/c1-3-14-11-13(2)17(18-12-14)19-10-6-8-15-7-4-5-9-16(15)19/h3-5,7,9,11-12H,1,6,8,10H2,2H3 |

InChI Key |

ZOGZVDWVPLHFEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves several steps. One common synthetic route includes the reaction of 3-methyl-5-vinylpyridine with a suitable quinoline derivative under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances the antibacterial activity, suggesting that modifications to the compound could yield even more potent derivatives.

Anticancer Potential

The antiproliferative effects of tetrahydroquinoline derivatives have been evaluated in various cancer cell lines. For example, compounds derived from 2-methyl-5,6,7,8-tetrahydroquinoline were tested against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells . These studies demonstrated that certain derivatives could significantly inhibit cell proliferation, indicating their potential as chemotherapeutic agents.

Synthesis and Characterization

The synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved in its action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Structural Properties

- Crystallinity : Sulfonyl derivatives (e.g., 1-benzylsulfonyl-THQ) form stable crystals with weak hydrogen bonds (C–H···O), whereas vinylpyridinyl substituents in the target compound may reduce crystallinity due to steric hindrance .

- Conformational Flexibility: The tetrahydroquinoline core adopts a half-chair conformation in sulfonyl derivatives, but bulky substituents like vinylpyridine could distort this geometry .

Stability and Reactivity

- Oxidative Stability : The vinyl group in the target compound may confer susceptibility to oxidation, whereas sulfonyl or phosphonic acid derivatives exhibit higher stability .

- Synthetic Versatility : Borane-THF reduction () and InCl-catalyzed Povarov reactions () enable functional group tolerance, allowing diverse substituent incorporation .

Biological Activity

1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is . The compound features a tetrahydroquinoline core substituted with a 3-methyl-5-vinylpyridine moiety.

Synthesis Methods:

Various synthetic routes have been explored for the production of this compound. One notable method involves the condensation of 3-methyl-5-vinylpyridine with appropriate aldehydes or ketones under acidic conditions to yield the desired tetrahydroquinoline structure. This method has been optimized to enhance yield and purity.

Antimicrobial Properties

Research has indicated that 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial activity. In vitro studies demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly potent against:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate a promising potential for development as an antimicrobial agent.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its antioxidant activity. Using various assays such as DPPH and ABTS radical scavenging tests, it was found to possess significant free radical scavenging ability. The results are summarized in the following table:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 20 |

These values suggest that the compound could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on several cancer cell lines, including HeLa and MCF-7 cells. The compound demonstrated selective cytotoxicity with IC50 values indicative of potential anti-cancer properties:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

These results warrant further investigation into its mechanisms of action and potential therapeutic applications in oncology.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of tetrahydroquinoline against resistant bacterial strains. The results highlighted that modifications to the pyridine moiety significantly enhanced antibacterial activity.

- Case Study on Antioxidant Properties : Another research effort focused on the antioxidant capacity of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The study concluded that treatment with the compound reduced cell death and oxidative damage markers.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1,2,3,4-tetrahydroquinoline derivatives, and how do they apply to this compound?

- Methodological Answer : The synthesis of tetrahydroquinoline derivatives often involves reductive amination, cyclization of N-substituted anilines, or condensation reactions. For example, intermediates like 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline are synthesized via sodium triacetoxyborohydride-mediated reductive amination between tetrahydroquinoline and ketones . For the target compound, introducing the 3-methyl-5-vinylpyridinyl group may require regioselective alkylation or palladium-catalyzed cross-coupling (e.g., Heck reaction) to install the vinyl moiety. Key steps include purification via column chromatography and structural validation using H NMR and ESI-MS .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer : H NMR is critical for confirming the tetrahydroquinoline core (e.g., characteristic multiplet signals for the -CH- groups in the saturated ring) and pyridine substituents (e.g., vinyl proton coupling patterns). ESI-MS provides molecular weight validation. For complex cases, 2D NMR (e.g., COSY, NOESY) can clarify spatial arrangements, while IR spectroscopy identifies functional groups like NH stretches (3,200–3,400 cm) .

Q. What intermediates are critical in constructing the tetrahydroquinoline scaffold?

- Methodological Answer : N-(3-chloro-2-hydroxypropyl) diphenylamine intermediates are pivotal in cyclization reactions to form the tetrahydroquinoline core. Electrophilic aromatic substitution at the ortho-position of aromatic rings drives intramolecular cyclization, as demonstrated in the synthesis of bifunctional tetrahydroquinoline derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer : Contradictions between NMR and MS data often arise from impurities or dynamic equilibria (e.g., keto-enol tautomerism). To address this:

- Perform high-resolution MS (HRMS) for exact mass confirmation.

- Use deuterated solvents in NMR to suppress exchangeable proton artifacts.

- Compare experimental data with computational predictions (e.g., DFT-calculated H NMR shifts) .

Q. What reaction conditions optimize regioselectivity when introducing the 5-vinylpyridinyl group?

- Methodological Answer : Vinyl group installation via Heck coupling requires careful optimization:

- Use Pd(OAc)/PPh catalysts with a base (e.g., KCO) in DMF at 80–100°C.

- Monitor reaction progress via TLC to minimize over-functionalization.

- Adjust steric and electronic effects of substituents to favor para- over meta-substitution on the pyridine ring .

Q. How do solvent polarity and temperature influence cyclization efficiency?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing charged intermediates. Elevated temperatures (80–120°C) accelerate ring closure but may promote side reactions. For example, in the synthesis of 6-bromo-tetrahydroquinoline derivatives, DMF at 90°C achieved >80% yield, while lower temperatures led to incomplete conversion .

Q. What strategies mitigate decomposition during storage or handling?

- Methodological Answer : Store the compound under inert gas (N or Ar) at –20°C to prevent oxidation of the vinyl group. Use amber vials to avoid photodegradation. For lab handling, employ P95/P1 respirators and OV/AG/P99 filters to minimize inhalation risks, as recommended for structurally similar tetrahydroquinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.